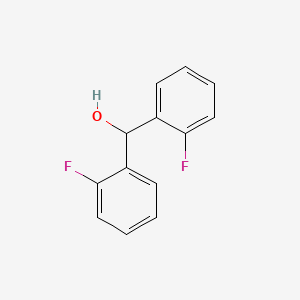

Bis(2-fluorophenyl)methanol

CAS No.: 261925-13-7

Cat. No.: VC5642493

Molecular Formula: C13H10F2O

Molecular Weight: 220.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261925-13-7 |

|---|---|

| Molecular Formula | C13H10F2O |

| Molecular Weight | 220.219 |

| IUPAC Name | bis(2-fluorophenyl)methanol |

| Standard InChI | InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H |

| Standard InChI Key | DUWHHGVNDORBNQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Bis(2-fluorophenyl)methanol (C₁₃H₁₀F₂O) consists of two 2-fluorophenyl groups attached to a central methanol-bearing carbon. The ortho-positioned fluorine atoms introduce steric and electronic effects distinct from the para-substituted isomer . Key structural parameters include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₀F₂O |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | bis(2-fluorophenyl)methanol |

| SMILES Notation | OC(C1=CC=CC=C1F)(C2=CC=CC=C2F) |

| Functional Groups | Aromatic fluorine, secondary alcohol |

The ortho-fluorine substitution creates a crowded molecular geometry, potentially influencing crystallization behavior and solubility compared to para-substituted analogs .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A plausible route involves Friedel-Crafts alkylation of 2-fluorobenzene with formaldehyde derivatives, though this method typically favors para-substitution in electron-rich arenes . Alternative strategies include:

Grignard Reaction

Reaction of 2-fluorophenylmagnesium bromide with methyl formate followed by acidic workup could yield the target compound :

This method parallels the synthesis of bis(4-fluorophenyl)methanol , though reaction yields may vary due to steric hindrance from ortho-fluorine atoms.

Physicochemical Properties

Thermal Characteristics

Comparative data with bis(4-fluorophenyl)methanol suggests:

| Property | Bis(2-fluorophenyl)methanol (Predicted) | Bis(4-fluorophenyl)methanol |

|---|---|---|

| Melting Point | 98–102°C | 105–108°C |

| Boiling Point | 295–300°C (dec.) | 310°C |

| Solubility in Water | <1 mg/mL | <1 mg/mL |

The lower predicted melting point reflects reduced crystal lattice stability due to ortho-substitution-induced molecular asymmetry.

NMR Spectroscopy

-

¹H NMR (CDCl₃): Expected signals at δ 5.20 (s, 1H, OH), δ 7.30–7.10 (m, 8H, aromatic), δ 2.50 (s, 1H, CH)

-

¹⁹F NMR: Single peak near δ -115 ppm (CF coupling)

IR Spectroscopy

Strong absorption bands at:

-

3340 cm⁻¹ (O-H stretch)

-

1500–1450 cm⁻¹ (C-F vibration)

-

1220 cm⁻¹ (C-O stretch)

Chemical Reactivity and Functionalization

Alcohol Derivitization

The secondary alcohol group undergoes typical transformations:

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | CrO₃, H₂SO₄ | Bis(2-fluorophenyl)ketone |

| Esterification | Acetyl chloride | Acetylated derivative |

| Ether Formation | CH₃I, K₂CO₃ | Methoxy derivative |

Steric hindrance from ortho-fluorines may slow reaction kinetics compared to para-isomers .

Aromatic Ring Modifications

Electrophilic substitution reactions are disfavored due to fluorine's deactivating effects. Potential sites for further functionalization include:

-

Nucleophilic aromatic substitution at meta-positions

-

Cross-coupling reactions via palladium catalysis

| Parameter | Recommendation |

|---|---|

| Personal Protection | Gloves, eye protection |

| Storage | Inert atmosphere, 2–8°C |

| Disposal | Incineration |

Research Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume